Cas no 2172000-43-8 (1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid)
1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid
- EN300-1542046
- 2172000-43-8
- 1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid
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- Inchi: 1S/C27H32N2O5/c1-2-18(12-13-24(30)28-17-27(25(31)32)14-7-15-27)29-26(33)34-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23H,2,7,12-17H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: TYEVFWZJANWFHI-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(CCC(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1542046-1.0g |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1542046-50mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-100mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-250mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-500mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-1000mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-2500mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-5000mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1542046-10000mg |
1-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}cyclobutane-1-carboxylic acid |
2172000-43-8 | 10000mg |
$14487.0 | 2023-09-25 |
1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid
Introduction to 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic Acid (CAS No. 2172000-43-8)
1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2172000-43-8, represents a fusion of advanced chemical synthesis techniques and molecular design principles, making it a subject of extensive research and development.
The molecular structure of 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid is characterized by a cyclobutane ring integrated with an amino acid-like moiety, further functionalized with a fluorenylmethoxycarbonyl (Fmoc) group. This structural complexity suggests a high degree of versatility, enabling diverse interactions with biological targets. The presence of the Fmoc group, in particular, is noteworthy as it is commonly employed in peptide synthesis and proteomics, indicating potential applications in modulating protein-protein interactions or enzyme inhibition.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The cyclobutane ring in this molecule contributes to its rigidity, which can enhance binding affinity and selectivity towards specific biological targets. This feature is particularly valuable in the development of small-molecule inhibitors where precise molecular recognition is crucial. The compound's architecture also incorporates an amide linkage, which is a common pharmacophore in many bioactive molecules, further enhancing its potential as a therapeutic agent.
In the context of contemporary research, 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid has been explored for its potential role in addressing various therapeutic challenges. Studies have indicated that such structurally complex molecules may exhibit inhibitory effects on key enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. Additionally, the fluorenylmethoxycarbonyl moiety suggests potential applications in diagnostic imaging and bioconjugation strategies, where fluorescence-based techniques are employed.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and automated solid-phase synthesis, underscores the compound's complexity and the sophistication of modern chemical research. These techniques not only facilitate the production of intricate molecules but also enable the rapid screening of novel derivatives for enhanced biological activity.
From a biochemical perspective, the amino acid-like segment of 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid suggests potential interactions with receptors or enzymes that typically bind amino acids or their derivatives. This property could be leveraged to develop targeted therapies for neurological disorders or metabolic diseases where amino acid metabolism plays a critical role. Furthermore, the cyclobutane ring's ability to adopt specific conformations may influence how the molecule interacts with biological targets, offering another layer of tunability for drug design.
The integration of fluorinated aromatic groups into pharmaceutical candidates has been increasingly recognized for its benefits in improving metabolic stability and oral bioavailability. The fluorenylmethoxycarbonyl group in this compound not only enhances its synthetic utility but also contributes to its pharmacokinetic profile. Such modifications are often employed to extend the half-life of drugs and reduce dosing frequency, thereby improving patient compliance and therapeutic efficacy.
In summary, 1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}cyclobutane-1-carboxylic acid (CAS No. 2172000-43-8) represents a significant advancement in molecular design for pharmaceutical applications. Its complex structure, featuring both rigid and flexible segments, positions it as a versatile tool for modulating biological pathways associated with inflammation, metabolism, and neurological disorders. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a subject of interest in modern drug discovery efforts.
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